molecular formula C13H25NO4 B13462290 (3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-methylhexanoic acid

(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}-5-methylhexanoic acid

Cat. No.: B13462290
M. Wt: 259.34 g/mol
InChI Key: ONRRBBCAMWGQFX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those with chiral centers.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, revealing the free amine for further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-{(tert-butoxy)carbonylamino}-5-methylpentanoic acid
  • (3R)-3-{(tert-butoxy)carbonylamino}-5-methylheptanoic acid

Uniqueness

(3R)-3-{(tert-butoxy)carbonylamino}-5-methylhexanoic acid is unique due to its specific chiral center and the presence of the Boc protecting group. This combination makes it particularly useful in asymmetric synthesis and the preparation of chiral pharmaceuticals.

Properties

Molecular Formula

C13H25NO4

Molecular Weight

259.34 g/mol

IUPAC Name

(3R)-5-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid

InChI

InChI=1S/C13H25NO4/c1-9(2)7-10(8-11(15)16)14(6)12(17)18-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,16)/t10-/m1/s1

InChI Key

ONRRBBCAMWGQFX-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(CC(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.